molecular formula C11H16N4O2 B1479454 cyclopropyl(3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)methanone CAS No. 2098016-74-9

cyclopropyl(3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)methanone

Cat. No. B1479454
CAS RN: 2098016-74-9
M. Wt: 236.27 g/mol
InChI Key: BWGVKNPEVDMPHS-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The azetidine ring could undergo ring-opening reactions, and the triazole could participate in click chemistry reactions. The hydroxymethyl group could be involved in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For instance, the presence of polar groups like the hydroxymethyl group and the nitrogen in the azetidine and triazole rings would likely make the compound polar and potentially soluble in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Research into the synthesis of cyclic dipeptidyl ureas presents a method involving Ugi reactions, yielding compounds that may share structural similarities with cyclopropyl derivatives. These compounds exhibit potential for further chemical modification and application in various fields, including material science and drug discovery (Sañudo et al., 2006).

Application in Heterocycle Synthesis

  • The use of methyl 3-cyclopropyl-3-oxopropanoate for synthesizing heterocycles indicates the versatility of cyclopropyl-containing compounds in creating novel heterocyclic structures, which could be applied in the development of new pharmaceuticals or materials (Pokhodylo et al., 2010).

Antitumor Applications

  • A study on 2-cyclopropylindoloquinones and their analogues as bioreductively activated antitumor agents reveals the potential therapeutic applications of cyclopropyl compounds in cancer treatment. The research emphasizes the compounds' cytotoxicity against hypoxic cells, suggesting their use in targeting tumor microenvironments (Naylor et al., 1997).

Catalytic Applications

  • The development of a highly active catalyst for Huisgen 1,3-dipolar cycloadditions based on the tris(triazolyl)methanol-Cu(I) structure showcases the application of cyclopropyl and triazole derivatives in catalysis, facilitating efficient chemical synthesis processes (Ozcubukcu et al., 2009).

Discovery and Synthesis of Clinical Candidates

  • The synthesis of P2X7 antagonists for treating mood disorders employs a dipolar cycloaddition reaction, demonstrating the role of cyclopropyl derivatives in the discovery and development of new drugs. This highlights the compound's significance in advancing pharmaceutical research and offering new treatments for neurological conditions (Chrovian et al., 2018).

Mechanism of Action

properties

IUPAC Name

cyclopropyl-[3-[[4-(hydroxymethyl)triazol-1-yl]methyl]azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c16-7-10-6-15(13-12-10)5-8-3-14(4-8)11(17)9-1-2-9/h6,8-9,16H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGVKNPEVDMPHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CC(C2)CN3C=C(N=N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cyclopropyl(3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)methanone
Reactant of Route 2
cyclopropyl(3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)methanone
Reactant of Route 3
cyclopropyl(3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)methanone
Reactant of Route 4
cyclopropyl(3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)methanone
Reactant of Route 5
Reactant of Route 5
cyclopropyl(3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)methanone
Reactant of Route 6
Reactant of Route 6
cyclopropyl(3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)methanone

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